molecular formula C22H25BrN2OS B12303084 (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide CAS No. 33719-11-8

(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide

Cat. No.: B12303084
CAS No.: 33719-11-8
M. Wt: 445.4 g/mol
InChI Key: RLXRHLGEJDJGKC-SUQIFGLUSA-M
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Description

(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[63002,6]undecan-4-one;bromide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its structural features make it a valuable tool for probing the mechanisms of biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide stands out due to its unique tricyclic structure and the presence of both thionia and diazatricyclo moieties. This combination of features provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

CAS No.

33719-11-8

Molecular Formula

C22H25BrN2OS

Molecular Weight

445.4 g/mol

IUPAC Name

(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide

InChI

InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1/t19-,20-,21-,26?;/m0./s1

InChI Key

RLXRHLGEJDJGKC-SUQIFGLUSA-M

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-]

Canonical SMILES

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-]

Origin of Product

United States

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